2-(Chloromethyl)-6-(trifluoromethyl)pyridine
Overview
Description
2-(Chloromethyl)-6-(trifluoromethyl)pyridine, also known as CMTP, is an important reagent in organic synthesis. It is a versatile building block for the synthesis of heterocyclic compounds and is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. CMTP is a colorless liquid with a boiling point of 64-65 °C and a flash point of -30 °C. It is miscible with water and most organic solvents.
Scientific Research Applications
Structural and Spectroscopic Characterization
2-(Chloromethyl)-6-(trifluoromethyl)pyridine has been extensively studied for its structural and spectroscopic properties. Investigations include its interaction with molecular iodine, where a complex formation was observed, showcasing its potential for creating novel chemical structures (Chernov'yants et al., 2011). Further spectroscopic analysis, such as FT-IR and NMR, has been conducted to understand its molecular structure and vibrational frequencies, aiding in the synthesis and design of pharmaceuticals and chemical compounds with specific properties (Evecen et al., 2017).
Catalysis and Chemical Synthesis
The compound has found applications in catalysis, particularly in the transfer hydrogenation of ketones and oxidation of alcohols. Novel half-sandwich Rhodium(III) and Iridium(III) complexes utilizing 2-(chloromethyl)pyridine derivatives have demonstrated efficient catalysis, indicating its utility in developing new catalytic methods for chemical synthesis (Prakash et al., 2012).
Pesticide Synthesis
2-(Chloromethyl)-6-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of pesticides. Its derivatives have been utilized in the development of compounds with potential pesticidal, fungicidal, and herbicidal properties, highlighting its importance in agricultural chemistry (Xin-xin, 2006).
Coordination Chemistry and Material Science
This chemical is also significant in coordination chemistry and material science. Studies have shown its ability to form complexes with lanthanide ions, leading to compounds that might have applications in materials science, catalysis, and as luminescent materials (Pailloux et al., 2009).
Organic Synthesis and Functionalization
Research on its regioexhaustive functionalization has opened avenues for synthesizing carboxylic acids from chloro(trifluoromethyl)pyridines, demonstrating its versatility in organic synthesis and functionalization strategies. This capability allows for precise control over the molecular structure, enabling the design of compounds with specific chemical properties for various applications (Cottet & Schlosser, 2004).
properties
IUPAC Name |
2-(chloromethyl)-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-4-5-2-1-3-6(12-5)7(9,10)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCYKFUHFBLPJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737141 | |
Record name | 2-(Chloromethyl)-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-(trifluoromethyl)pyridine | |
CAS RN |
849094-03-7 | |
Record name | 2-(Chloromethyl)-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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